2-(1-Piperidyl)-2-phenylacetic acid hydrazide
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Overview
Description
2-(1-Piperidyl)-2-phenylacetic acid hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperidine ring attached to a phenylacetic acid moiety, with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidyl)-2-phenylacetic acid hydrazide typically involves the reaction of 2-phenylacetic acid with piperidine to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidyl)-2-phenylacetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(1-Piperidyl)-2-phenylacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Piperidyl)-2-phenylacetic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidyl)-2-phenylacetic acid: Lacks the hydrazide group but shares the piperidine and phenylacetic acid moieties.
Phenylacetic acid hydrazide: Contains the hydrazide group but lacks the piperidine ring.
Piperidine derivatives: Various compounds with the piperidine ring but different functional groups.
Uniqueness
2-(1-Piperidyl)-2-phenylacetic acid hydrazide is unique due to the combination of the piperidine ring, phenylacetic acid moiety, and hydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
7550-31-4 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetohydrazide |
InChI |
InChI=1S/C13H19N3O/c14-15-13(17)12(11-7-3-1-4-8-11)16-9-5-2-6-10-16/h1,3-4,7-8,12H,2,5-6,9-10,14H2,(H,15,17) |
InChI Key |
WVMOCKKPGGDUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
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